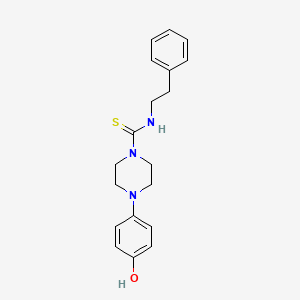

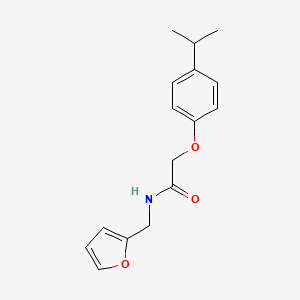

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide belongs to a class of organic compounds that exhibit a wide range of biological activities and applications in materials science. These compounds are characterized by the xanthene backbone, a tricyclic aromatic system, which can be functionalized to achieve desired properties and activities.

Synthesis Analysis

The synthesis of xanthene derivatives, including compounds similar to N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, often involves nucleophilic substitution reactions, followed by specific functionalization steps. For example, new organosoluble and optically transparent polyamides containing xanthene units have been synthesized from specific aromatic dicarboxylic acids through polycondensation with aromatic diamines (Guo et al., 2015). This illustrates the typical synthetic routes involving xanthene derivates, highlighting the versatility of xanthene chemistry in creating complex molecules.

Molecular Structure Analysis

Xanthene derivatives exhibit diverse molecular structures that significantly influence their chemical and physical properties. For instance, crystal and molecular structure analysis of related compounds, like 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, revealed specific intermolecular interactions forming a three-dimensional framework structure (Chakraborty et al., 2007). Such analyses are crucial for understanding the behavior and reactivity of xanthene derivatives.

Chemical Reactions and Properties

The chemical reactivity of xanthene derivatives, including N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the synthesis and Wagner-Meerwein rearrangement of 9-(α-Hydroxyalkyl)xanthenes to 10-Substituted Dibenz[b,f]oxepins indicate the potential for structural transformations under specific conditions, which can alter the chemical properties of the xanthene derivatives (Storz et al., 2005).

Physical Properties Analysis

Xanthene derivatives demonstrate a range of physical properties, such as solubility, glass transition temperatures, and thermal stability, which can be tailored through molecular design. For instance, polyamides containing xanthene cardo groups showed high glass transition temperatures and good solubility in polar solvents, indicating their potential for high-performance material applications (Sheng et al., 2009).

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, are characterized by their reactivity towards various chemical reagents and conditions. The development of new carboxamide protecting groups illustrates the innovative approaches to modify the reactivity and stability of xanthene derivatives for specific applications (Muranaka et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-25-18-11-5-2-8-15(18)14-23-22(24)21-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)21/h2-13,21H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVLOKIBGZYEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)

![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)

![(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol](/img/structure/B5531222.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)

![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)